N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine;hydrochloride
Description
Historical Context of Ambenoxan (B1665345) Hydrochloride Research
Research into ambenoxan, and subsequently its hydrochloride salt, emerged from the broader exploration of 1,4-benzodioxan derivatives. Early investigations, dating back to the 1970s, identified ambenoxan as a compound with effects on the central nervous system, specifically as a muscle relaxant. medchemexpress.commedchemexpress.com These initial studies in various animal models, including mice, rats, and rabbits, established its activity without inducing a loss of the righting reflex, a key indicator of maintained consciousness. medchemexpress.commedchemexpress.com Further research in anesthetized cats revealed its effects on blood pressure and its interaction with the pressor response to epinephrine. medchemexpress.com The compound was noted for its ability to lower blood pressure and reduce the pressor effect of epinephrine, while not affecting the response to norepinephrine. medchemexpress.com
Nomenclature and Related Designations of Ambenoxan Hydrochloride
Ambenoxan hydrochloride is known by several names and identifiers, which are crucial for its unambiguous identification in scientific literature and databases. The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the parent compound is N-(2-(2-methoxyethoxy)ethyl)-2,3-dihydro-1,4-benzodioxin-2-methanamine. The hydrochloride salt form is the most commonly referenced in research contexts.
Key identifiers for Ambenoxan and its hydrochloride salt are cataloged in various chemical and regulatory databases. These designations are essential for tracking research and ensuring the correct substance is being studied.
| Designation Type | Identifier | Compound Form |
| CAS Registry Number | 1617-99-8 | Ambenoxan Hydrochloride |
| CAS Registry Number | 2455-84-7 | Ambenoxan (base) |
| RTECS Number | DF3704800 | Ambenoxan Hydrochloride |
| UNII (Unique Ingredient Identifier) | DHR4YM0G6V | Ambenoxan Hydrochloride |
This table is interactive. Click on the headers to sort.
Other synonyms for Ambenoxan hydrochloride found in the literature include:
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N-(2-(2-methoxyethoxy)ethyl)-, hydrochloride drugfuture.com
2-((2-(2-Methoxyethoxy)ethyl)aminomethyl)-1,4-benzodioxane hydrochloride
N-(2-(2-Methoxyethoxy)ethyl)-1,4-benzodioxan-2-methylamine hydrochloride drugfuture.com
Overview of Research Directions and Significance of Ambenoxan Hydrochloride
The primary significance of ambenoxan hydrochloride in academic research lies in its activity as an α2-adrenoceptor antagonist. nih.govnih.gov Adrenergic receptors, particularly the α2 subtypes, are integral to various physiological processes, and compounds that block these receptors are valuable tools for research. wikipedia.orgdrugbank.com The α2-adrenergic receptor is a G protein-coupled receptor that, when activated, typically inhibits the release of norepinephrine, a key neurotransmitter. wikipedia.org By antagonizing this receptor, ambenoxan can modulate the sympathetic nervous system.
Research has explored its potential in several areas:
Neuropharmacology : As a centrally acting agent, its effects on neurotransmitter systems and potential applications in neurological conditions have been a subject of study. medchemexpress.commedical-xprt.com
Cardiovascular Research : Due to its effects on blood pressure and adrenergic responses, it has been investigated in the context of cardiovascular function. medchemexpress.comnih.gov Studies have looked at its ability to counteract the effects of certain drugs and its potential as an antidote in specific overdose situations. ontosight.ai
Muscle Relaxation : Its role as a centrally acting skeletal muscle relaxant has been a consistent theme throughout its research history. medchemexpress.commedchemexpress.comncats.io It has been shown to reduce decerebrate rigidity in animal models without affecting peripheral neuromuscular transmission. medchemexpress.commedchemexpress.com
The compound's selectivity and mechanism of action continue to make it a subject of interest for researchers investigating the complexities of the adrenergic system and its role in health and disease.
Structure
2D Structure
Properties
CAS No. |
1617-99-8 |
|---|---|
Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(2-methoxyethoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-16-8-9-17-7-6-15-10-12-11-18-13-4-2-3-5-14(13)19-12;/h2-5,12,15H,6-11H2,1H3;1H |
InChI Key |
DGDJOYSDXRNADN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC[NH2+]CC1COC2=CC=CC=C2O1.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
2455-84-7 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ambenoxan ambenoxan hydrochloride WB 4109 WB-4109 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Ambenoxan Hydrochloride
Established Synthetic Pathways for Ambenoxan (B1665345) Hydrochloride
The primary and most direct route to Ambenoxan hydrochloride involves the coupling of two key building blocks: 2-Aminomethyl-1,4-benzodioxan and a suitable methoxyethoxyethyl halide, followed by salt formation.
Synthesis via 2-Aminomethyl-1,4-benzodioxan and Methoxyethoxyethylchloride
The established synthesis of Ambenoxan hydrochloride is achieved through a nucleophilic substitution reaction. In this procedure, 2-Aminomethyl-1,4-benzodioxan serves as the nucleophile, attacking the electrophilic carbon of Methoxyethoxyethylchloride (1-chloro-2-(2-methoxyethoxy)ethane).
The reaction typically proceeds as follows:
Step 1: N-Alkylation: 2-Aminomethyl-1,4-benzodioxan is reacted with 1-chloro-2-(2-methoxyethoxy)ethane in the presence of a base. The base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent for this step is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which can facilitate the dissolution of the reactants and promote the reaction rate.
Step 2: Hydrochloride Salt Formation: Following the N-alkylation, the resulting free base, N-(2-(2-methoxyethoxy)ethyl)-1,4-benzodioxan-2-ylmethanamine, is converted to its hydrochloride salt. This is usually accomplished by treating a solution of the free base in a suitable organic solvent, such as ethanol (B145695) or diethyl ether, with a solution of hydrochloric acid (either gaseous or in a solvent like isopropanol). The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.
Table 1: Reactants and Reagents for Ambenoxan Hydrochloride Synthesis
| Compound Name | Role | Chemical Structure |
| 2-Aminomethyl-1,4-benzodioxan | Nucleophile | C9H11NO2 |
| 1-chloro-2-(2-methoxyethoxy)ethane | Electrophile | C5H11ClO2 |
| Potassium Carbonate | Base | K2CO3 |
| Hydrochloric Acid | Salt Formation | HCl |
Exploration of Alternative Synthetic Methodologies
While the direct N-alkylation is the most common approach, alternative synthetic strategies for Ambenoxan and related structures can be envisaged. These methodologies often focus on constructing the 1,4-benzodioxane (B1196944) ring system at a different stage of the synthesis or utilizing alternative coupling chemistries.
One potential alternative involves the reaction of a pre-formed N-(2-(2-methoxyethoxy)ethyl)amine with a 2-substituted 1,4-benzodioxane bearing a suitable leaving group, such as a tosylate or a halide, on the methyl group at the C2 position (e.g., 2-(chloromethyl)-1,4-benzodioxan). This reverses the roles of the nucleophile and the electrophile in the key bond-forming step.
Another approach could involve reductive amination. This would entail the reaction of 1,4-benzodioxan-2-carbaldehyde with 2-(2-methoxyethoxy)ethan-1-amine in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method can be a milder alternative to direct alkylation.
Exploration of Chemical Modifications and Analogues of Ambenoxan Hydrochloride
The chemical structure of Ambenoxan hydrochloride offers several sites for modification to generate analogues with potentially different properties. These modifications can be broadly categorized into three areas:
Modification of the Benzene Ring: The aromatic ring of the 1,4-benzodioxane moiety can be substituted with various functional groups, such as halogens, alkyl, or alkoxy groups. These substitutions can influence the electronic properties and lipophilicity of the molecule.
Modification of the Methoxyethoxyethyl Side Chain: The ether chain can be altered in length, or the terminal methoxy (B1213986) group can be replaced with other functionalities. This can impact the flexibility and hydrogen bonding capacity of the side chain.
Modification at the C2 Position: While the core structure of Ambenoxan has a methylene (B1212753) bridge, analogues can be synthesized with different linkers between the amine and the benzodioxane ring.
The synthesis of these analogues generally follows similar synthetic principles to that of Ambenoxan, utilizing appropriately substituted starting materials.
Stereochemical Aspects in Ambenoxan Hydrochloride Synthesis
A critical aspect of the synthesis of Ambenoxan hydrochloride is the stereochemistry at the C2 position of the 1,4-benzodioxane ring. The starting material, 2-Aminomethyl-1,4-benzodioxan, is chiral, and its enantiomeric purity will directly determine the enantiomeric purity of the final product, as the described synthetic pathway does not affect the stereocenter.
The biological activity of many 2-substituted 1,4-benzodioxanes is known to be highly dependent on the stereochemistry at this position. unimi.it Therefore, the preparation of enantiomerically pure Ambenoxan hydrochloride is of significant interest. This can be achieved in several ways:
Use of Enantiomerically Pure Starting Materials: The synthesis can start from either (R)- or (S)-2-Aminomethyl-1,4-benzodioxan. These enantiomers can be obtained through resolution of the racemic mixture or by asymmetric synthesis.
Asymmetric Synthesis of the 1,4-Benzodioxane Ring: Modern catalytic methods allow for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes. nih.govrsc.org For instance, asymmetric hydrogenation of a corresponding 1,4-benzodioxin (B1211060) precursor can yield an enantiomerically enriched product. nih.gov
The stereochemistry of the final product is typically confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) or by measuring the optical rotation.
Preclinical Efficacy and Animal Models for Ambenoxan Hydrochloride Research
Efficacy Demonstrated Across Diverse Mammalian Species
The muscle relaxant properties of Ambenoxan (B1665345) hydrochloride have been consistently observed across a broad range of mammalian species. This wide spectrum of activity underscores the compound's robust and centrally mediated mechanism of action. Preclinical trials have confirmed its effectiveness in mice, rats, rabbits, dogs, monkeys, and cats. nih.govnih.gov In these studies, Ambenoxan hydrochloride was shown to induce skeletal muscle relaxation without causing a loss of the righting reflex, a key indicator of a centrally acting mechanism rather than peripheral neuromuscular blockade. nih.govnih.gov
The following table summarizes the mammalian species in which the efficacy of Ambenoxan hydrochloride as a centrally acting muscle relaxant has been established.
| Species | Efficacy Confirmed |
| Mice | Yes |
| Rats | Yes |
| Rabbits | Yes |
| Dogs | Yes |
| Monkeys | Yes |
| Cats | Yes |
Application of Specific Animal Models for Studying Central Muscle Relaxation
A key animal model used to investigate the central muscle relaxant effects of Ambenoxan hydrochloride is the decerebrate cat. nih.govnih.gov Decerebrate rigidity is a state of hypertonia in extensor muscles caused by the removal of inhibitory supraspinal influences on the spinal motor neurons. This model is particularly valuable for studying centrally acting muscle relaxants as it allows for the assessment of a compound's ability to reduce muscle tone by acting on spinal and supraspinal motor pathways.
In studies involving decerebrate cats, Ambenoxan hydrochloride was shown to depress or completely abolish the exaggerated extensor muscle tone characteristic of this model. nih.govnih.gov This demonstrated the compound's ability to modulate the neural pathways responsible for maintaining muscle tone, further supporting its classification as a centrally acting muscle relaxant.
Furthermore, in anesthetized cats, Ambenoxan hydrochloride was observed to have an impact on the cardiovascular system, specifically by lowering blood pressure and reducing the pressor response to adrenaline, but not to noradrenaline. nih.govnih.gov
Comparative Preclinical Studies with Other Muscle Relaxants
While direct head-to-head comparative efficacy studies between Ambenoxan hydrochloride and other specific muscle relaxants are not extensively detailed in the available literature, some important distinctions and similarities can be drawn from its pharmacological profile.
Unlike some muscle relaxants that may interact with specific neurotransmitter systems, Ambenoxan hydrochloride was found to not antagonize the effects of strychnine, leptazol, or tremorine. nih.govnih.gov This suggests that its mechanism of action is distinct from agents that might, for example, directly counteract the effects of these convulsants through glycine (B1666218) or GABAergic pathways.
The following table provides a comparative overview of some of the preclinical pharmacological properties of Ambenoxan hydrochloride in relation to other centrally acting agents.
| Feature | Ambenoxan Hydrochloride | Other CNS Depressants (General) |
| Prolongation of Hexobarbitone Sleeping Time | Yes | Yes |
| Antagonism of Strychnine Effects | No | Varies by agent |
| Antagonism of Leptazol Effects | No | Varies by agent |
| Antagonism of Tremorine Effects | No | Varies by agent |
Structure Activity Relationship Sar Studies of Ambenoxan Hydrochloride
Correlations Between Chemical Structure and Observed Pharmacological Activities
Ambenoxan (B1665345), with its characteristic 1,4-benzodioxan core, belongs to a well-studied class of alpha-adrenoceptor antagonists. The pharmacological activity of these compounds is intrinsically linked to the nature and position of various substituents on this core structure.
The 1,4-benzodioxan ring system is a key pharmacophore that provides the necessary scaffold for interaction with the alpha-adrenoceptors. The ether oxygens within this ring are believed to be important for anchoring the molecule within the receptor's binding pocket, likely through hydrogen bonding or electrostatic interactions.
Modifications to the substituents on the benzodioxan ring can significantly impact both the potency and selectivity of the compound. For instance, in related series of 2-substituted 1,4-benzodioxans, the introduction of various alkyl, alkenyl, cycloalkenyl, and alkoxy groups at the 2-position has been shown to modulate the antagonist activity at presynaptic alpha-2 adrenoceptors. nih.gov In many cases, these substitutions have led to compounds with significantly greater potencies and selectivities compared to the parent compound. nih.gov
While Ambenoxan itself is a 2-aminomethyl derivative, the principles derived from these studies are applicable. The nature of the substituent at the 2-position influences how the molecule orients itself within the binding site and interacts with key amino acid residues.
The following table summarizes the general SAR findings for 2-substituted 1,4-benzodioxan derivatives, which can be extrapolated to understand the structural contributions to Ambenoxan's activity.
| Structural Modification | Observed Effect on Pharmacological Activity | Potential Rationale |
| Introduction of alkyl groups at the 2-position | Can increase potency and selectivity | Enhances hydrophobic interactions within the binding pocket. |
| Introduction of alkenyl groups at the 2-position | May lead to increased potency | Provides a more rigid conformation that may be favorable for binding. |
| Introduction of cycloalkenyl groups at the 2-position | Can enhance potency | The bulky group may optimize interactions with a specific sub-pocket of the receptor. |
| Introduction of alkoxy groups at the 2-position | Can significantly increase potency and selectivity | The oxygen atom may form additional hydrogen bonds with the receptor. |
These correlations underscore the importance of the substituents on the 1,4-benzodioxan scaffold in determining the pharmacological profile of alpha-adrenoceptor antagonists like Ambenoxan hydrochloride.
Computational and Predictive Modeling for Ambenoxan Hydrochloride Bioactivity
Computational and predictive modeling techniques are invaluable tools for elucidating the bioactivity of compounds like Ambenoxan hydrochloride at a molecular level. These methods can predict how the molecule interacts with its biological target, in this case, the alpha-adrenoceptors, and can help rationalize the observed structure-activity relationships.
Ensemble-based screening strategies, which combine molecular dynamics (MD) simulations with molecular docking, have been shown to enhance the accuracy of virtual screening by accounting for the flexibility of the receptor's binding pocket. nih.gov Such an approach applied to Ambenoxan hydrochloride could provide a more dynamic and realistic model of its interaction with the alpha-adrenoceptor.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful predictive modeling approach. QSAR models correlate variations in the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for Ambenoxan hydrochloride has not been published, the principles of QSAR are applicable. A hypothetical QSAR study on a series of Ambenoxan analogs could identify key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that are critical for its antagonist activity.
The following table outlines the potential application of various computational and predictive modeling techniques to study the bioactivity of Ambenoxan hydrochloride.
| Modeling Technique | Potential Application for Ambenoxan Hydrochloride | Predicted Insights |
| Molecular Docking | Predicting the binding mode of Ambenoxan within the alpha-adrenoceptor binding site. | Identification of key amino acid interactions, hydrogen bonds, and hydrophobic contacts. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the Ambenoxan-receptor complex over time. | Understanding the stability of the binding and the conformational changes in the receptor upon ligand binding. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing a mathematical model to correlate structural features of Ambenoxan analogs with their antagonist potency. | Identifying the key molecular descriptors that govern bioactivity, guiding the design of more potent analogs. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features in Ambenoxan required for alpha-adrenoceptor antagonism. | Creating a template for virtual screening to identify novel compounds with similar activity. |
These computational approaches, while not yet specifically published for Ambenoxan hydrochloride, represent the current state-of-the-art in drug design and analysis and provide a clear path forward for future research into the detailed molecular mechanisms of this compound.
Metabolism and Pharmacokinetic Investigations of Ambenoxan Hydrochloride in Preclinical Studies
Identification of Metabolic Pathways in Animal Models
There is no available information from preclinical studies to identify the specific metabolic pathways of Ambenoxan (B1665345) hydrochloride in any animal models. Research in this area would typically involve administering the compound to species such as rats, mice, or dogs and analyzing biological samples (e.g., urine, feces, blood) to identify the resulting metabolites. This process helps to understand how the parent compound is chemically altered by the body, which can influence its activity and clearance. Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. Without specific studies on Ambenoxan hydrochloride, its biotransformation routes remain uncharacterized.
Preclinical Absorption, Distribution, and Elimination Studies
Similarly, there is a lack of publicly available data on the absorption, distribution, and elimination (ADME) of Ambenoxan hydrochloride from preclinical investigations. ADME studies are crucial for determining how a drug is taken up by the body, where it goes, and how it is removed.
Absorption: Research would typically investigate the rate and extent to which Ambenoxan hydrochloride is absorbed into the bloodstream after administration through various routes.
Distribution: Studies would aim to determine how the compound distributes throughout the various tissues and organs of the body.
Elimination: This aspect of research would focus on how the compound and its metabolites are excreted from the body, for instance, via urine or feces, and the rate at which this occurs.
Without access to preclinical ADME data for Ambenoxan hydrochloride, key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and half-life are unknown.
Broader Academic and Research Applications of Ambenoxan Hydrochloride
Ambenoxan (B1665345) Hydrochloride as a Probe for Central Nervous System Research
Ambenoxan hydrochloride's primary characteristic is its action on the central nervous system (CNS) to produce muscle relaxation nih.govnih.gov. This central mechanism of action makes it a potentially valuable tool for researchers investigating the neural pathways that control motor function. Centrally acting muscle relaxants, as a class, are known to selectively depress spinal and supra-spinal polysynaptic reflexes, which are crucial in maintaining muscle tone, without significantly affecting the monosynaptic stretch reflex pharmacy180.compharmacy180.com.
Contributions to the Understanding of Muscle Tone Regulation
One of the most significant contributions of Ambenoxan hydrochloride to neuroscience research is in the study of muscle tone regulation. Early pharmacological studies demonstrated its efficacy in reducing or even abolishing decerebrate rigidity in rabbits nih.govnih.gov. Decerebrate rigidity is a state of severe muscle hypertonia caused by the unopposed activity of descending excitatory pathways to the spinal cord, and it serves as a crucial experimental model for spasticity and abnormal muscle tone.
The ability of Ambenoxan hydrochloride to counteract this state of heightened muscle tone, without causing a loss of the righting reflex in various animal models, underscores its specific action on the central mechanisms governing muscle tone nih.govnih.gov. This finding was instrumental in differentiating centrally acting muscle relaxants from peripherally acting agents that block neuromuscular transmission.
The table below summarizes the observed effects of Ambenoxan hydrochloride in animal models, highlighting its central muscle relaxant properties.
| Experimental Model | Observed Effect of Ambenoxan Hydrochloride | Implication for Muscle Tone Regulation |
| Mice, Rats, Rabbits, Dogs, Monkeys | Effective skeletal muscle relaxation without loss of righting reflex | Indicates a specific central action on motor control pathways, rather than general sedation. |
| Decerebrate Rabbit | Depression or abolishment of rigidity | Demonstrates a potent inhibitory effect on the neural mechanisms responsible for hypertonia. |
| Anesthetized Cat | Reduction of the pressor response to adrenaline | Suggests some interaction with the adrenergic system, which plays a role in central and peripheral motor control. |
These findings have contributed to the foundational understanding of how the central nervous system modulates muscle tone and how pharmacological agents can influence these pathways.
Potential for Further Preclinical Exploration in Neurological Disorders
The established muscle relaxant properties of Ambenoxan hydrochloride suggest a potential for its use in preclinical models of neurological disorders characterized by muscle spasticity and hypertonia. Conditions such as spinal cord injury, multiple sclerosis, and certain forms of cerebral palsy are associated with an upper motor neuron syndrome that leads to debilitating muscle stiffness and spasms drugbank.com.
While direct preclinical studies of Ambenoxan hydrochloride in specific models of these neurological disorders are not extensively documented in recent literature, its demonstrated ability to reduce decerebrate rigidity provides a strong rationale for such investigations. Future preclinical research could explore the efficacy of Ambenoxan hydrochloride in genetic or injury-induced animal models of spasticity. Such studies would be crucial in determining its therapeutic potential and in elucidating the underlying mechanisms of its action in pathological states of muscle hypertonia.
Furthermore, its observed effect on the pressor response to adrenaline, but not noradrenaline, hints at a specific interaction with adrenergic pathways nih.govnih.gov. Given the role of adrenergic receptors in modulating motor neuron excitability, further exploration of Ambenoxan hydrochloride's receptor binding profile could uncover novel therapeutic targets for managing spasticity in various neurological conditions.
Conclusion and Future Directions in Ambenoxan Hydrochloride Research
Synthesis of Key Academic Findings
A synthesis of key academic findings is not feasible due to the extremely limited number of available studies. The foundational research identifies Ambenoxan (B1665345) as a centrally acting muscle relaxant. It has been shown to induce skeletal muscle flaccidity in various animal species, including rats, rabbits, dogs, and monkeys, through actions on the brain and/or spinal mechanisms. However, there is no evidence of a broader body of research to synthesize.
Identification of Remaining Research Gaps
Given the sparse data, the primary research gap is the near-total absence of modern scientific investigation into Ambenoxan hydrochloride. Virtually every aspect of its pharmacology, mechanism of action, and potential therapeutic applications remains unexplored by contemporary research standards. Specific unaddressed areas include, but are not limited to:
Detailed molecular mechanism of action.
Pharmacokinetic and pharmacodynamic profiles in humans.
Potential for clinical applications based on its muscle relaxant properties.
Long-term effects and a comprehensive safety profile.
Comparative efficacy against modern muscle relaxants.
Perspectives on Future Academic Endeavors for Ambenoxan Hydrochloride
Without a foundation of recent interest or preliminary data suggesting novel applications, outlining future academic endeavors for Ambenoxan hydrochloride is purely speculative. For research to be reignited, a compelling rationale would be required, such as the discovery of a novel mechanism of action or a previously unrecognized therapeutic potential. As it stands, the compound does not appear to be a current priority within the scientific community.
Q & A
Q. What is the primary mechanism of action of Ambenoxan hydrochloride in skeletal muscle relaxation?
Ambenoxan hydrochloride acts as a centrally acting skeletal muscle relaxant by targeting muscarinic receptors in the central nervous system (CNS). Unlike peripheral neuromuscular blockers, it reduces muscle rigidity via CNS-mediated pathways without directly affecting peripheral nerve-muscle transmission. Experimental studies in rabbits demonstrate its ability to alleviate brainstem-induced rigidity, supporting its central mechanism . Methodological Insight : To confirm central vs. peripheral effects, researchers should compare outcomes in animal models (e.g., mice, rabbits) using electromyography (EMG) to assess muscle activity before and after administration. Control groups should include peripheral blockers (e.g., dantrolene) to isolate central pathways.
Q. Which experimental models are commonly used to evaluate Ambenoxan hydrochloride’s efficacy?
Q. How is Ambenoxan hydrochloride characterized for purity and identity in pharmacological studies?
New compound characterization requires:
- Spectroscopic Data : NMR, mass spectrometry for structural confirmation.
- Purity Assays : HPLC (>95% purity) and elemental analysis.
- Pharmacokinetic Profiling : Plasma half-life, bioavailability via LC-MS/MS in rodent models. For known compounds, cross-referencing with prior literature (e.g., lack of peripheral effects ) is critical to avoid redundancy.
Advanced Research Questions
Q. How can researchers resolve contradictions in Ambenoxan’s interaction with CNS depressants?
Ambenoxan prolongs barbiturate-induced sleep but lacks antagonism against morphine or L-DOPA . To address this paradox:
- Dose-Response Studies : Test varying doses to identify threshold effects.
- Receptor Binding Assays : Use radioligand competition assays to quantify affinity for muscarinic vs. opioid/dopaminergic receptors.
- Behavioral Models : Employ open-field tests or rotarod assays to differentiate sedative vs. muscle-specific effects.
Q. What experimental design considerations are critical for reproducibility in Ambenoxan studies?
Key factors include:
- Standardized Animal Models : Use consistent species/strains (e.g., male albino mice ) to minimize variability.
- Blinding and Randomization : Essential to reduce bias in outcome assessment.
- Data Transparency : Report raw data (e.g., convulsion latency, EMG readings) in supplementary materials, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .
Q. How can researchers integrate Ambenoxan’s pharmacological profile with broader CNS research?
- Comparative Studies : Contrast Ambenoxan with other centrally acting relaxants (e.g., baclofen) using microdialysis to measure neurotransmitter levels (e.g., GABA, acetylcholine) in specific brain regions.
- Translational Gaps : Address species-specific differences by validating findings in primate models (e.g., monkeys, as in ) before human trials.
Methodological Best Practices
- Data Contradiction Analysis : Use meta-analytical frameworks to reconcile disparate results (e.g., variable efficacy across species ).
- Ethical Compliance : Follow institutional guidelines for animal studies, including humane endpoints and sample size justification .
- Literature Synthesis : Prioritize primary sources (e.g., peer-reviewed pharmacology studies ) over unverified databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
